

Chemical and physical properties of Otenzepad

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Compound of Interest

Compound Name: Otenzepad

Cat. No.: B1677807

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An In-depth Technical Guide to the Chemical and Physical Properties of **Otenzepad**

Introduction

Otenzepad, also known as AF-DX 116, is a selective and competitive M2 muscarinic acetylcholine receptor antagonist.[1][2] It was initially investigated for the treatment of cardiac arrhythmias and bradycardia due to its relative cardioselectivity.[3] Developed by Boehringer Ingelheim, its clinical development was discontinued after Phase III trials.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of **Otenzepad**, its pharmacological profile, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Otenzepad is a white to off-white solid compound.[2] It is a racemic mixture, with the (+)-enantiomer exhibiting eight times greater potency at the M2 receptor than the (-)-enantiomer.[3]

Property	Value	Reference
IUPAC Name	11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,5]benzodiazepin-6-one	[3]
Synonyms	AF-DX 116	[1][2]
CAS Number	102394-31-0	[1]
Molecular Formula	C24H31N5O2	[1][6]
Molecular Weight	421.54 g/mol	[1][6]
Appearance	White to off-white solid	[2][7]
Density	1.171 g/cm ³	[5]
Boiling Point	573.2°C at 760 mmHg	[5]
Flash Point	300.5°C	[5]
LogP	3.21440	[5]
Stereochemistry	Racemic	[6]
SMILES	<chem>CCN(CC)CC1CCCCN1CC(=O)N2c3ccccc3C(=O)Nc4cccnc42</chem>	[6]
InChI Key	UBRKDAVQCKZSPO-UHFFFAOYSA-N	[6]

Solubility and Storage

Proper handling and storage of **Otenzepad** are crucial for maintaining its stability and activity.

Condition	Details	Reference
In Vitro Solubility	Soluble in DMSO at 25 mg/mL (59.31 mM) with the aid of ultrasonication and warming to 60°C.	[1][2][7]
In Vivo Formulations	- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) - 10% DMSO, 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) - 10% DMSO, 90% Corn Oil (≥ 2.5 mg/mL)	[2]
Powder Storage	-20°C for 3 years; 4°C for 2 years.	[1][2][7]
Solvent Storage	-80°C for 6 months; -20°C for 1 month.	[1][2][7]

Pharmacological Profile

Otenzepad is a competitive antagonist with higher selectivity for the M2 muscarinic acetylcholine receptor (mAChR) compared to other subtypes.[2][3] The M2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[8] This mechanism is particularly important in the heart, where it contributes to the negative chronotropic and inotropic effects of acetylcholine.[8]

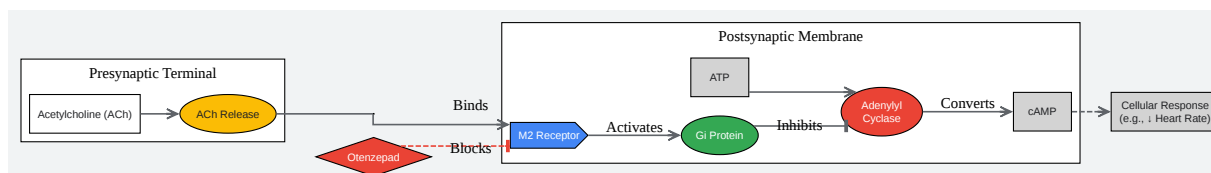
Binding Affinity and Potency

The antagonist binding properties of **Otenzepad** have been characterized across various muscarinic receptor isoforms.

Receptor Subtype	Dissociation Constant (K _i)	IC ₅₀	Tissue/System	Reference
M1	537.0 - 1300 nM	-	Cloned human receptors in CHO-K1 cells	[3]
M2	81.0 - 186 nM	386 nM	Rat heart	[1][3]
M2	-	640 nM	Rabbit peripheral lung	[1][2][5]
M3	838 - 2089.0 nM	-	Cloned human receptors in CHO-K1 cells	[3]
M4	407.0 - 1800 nM	-	Cloned human receptors in CHO-K1 cells	[3]
M5	2800 nM	-	Cloned human receptors in CHO-K1 cells	[3]

Mechanism of Action: M2 Receptor Antagonism

Otenzepad exerts its effects by competitively blocking the binding of acetylcholine to M2 muscarinic receptors. In cardiac tissue, this antagonism prevents the Gi-protein-mediated inhibition of adenylyl cyclase, thereby blocking the parasympathetic-induced decrease in heart rate.[8] In the central nervous system, presynaptic M2 autoreceptors inhibit acetylcholine release; antagonism by **Otenzepad** can therefore enhance cholinergic transmission.[9]



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Mechanism of **Otenzepad** as an M2 receptor antagonist.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (K_i) of **Otenzepad** for muscarinic receptors.

Objective: To quantify the affinity of **Otenzepad** for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

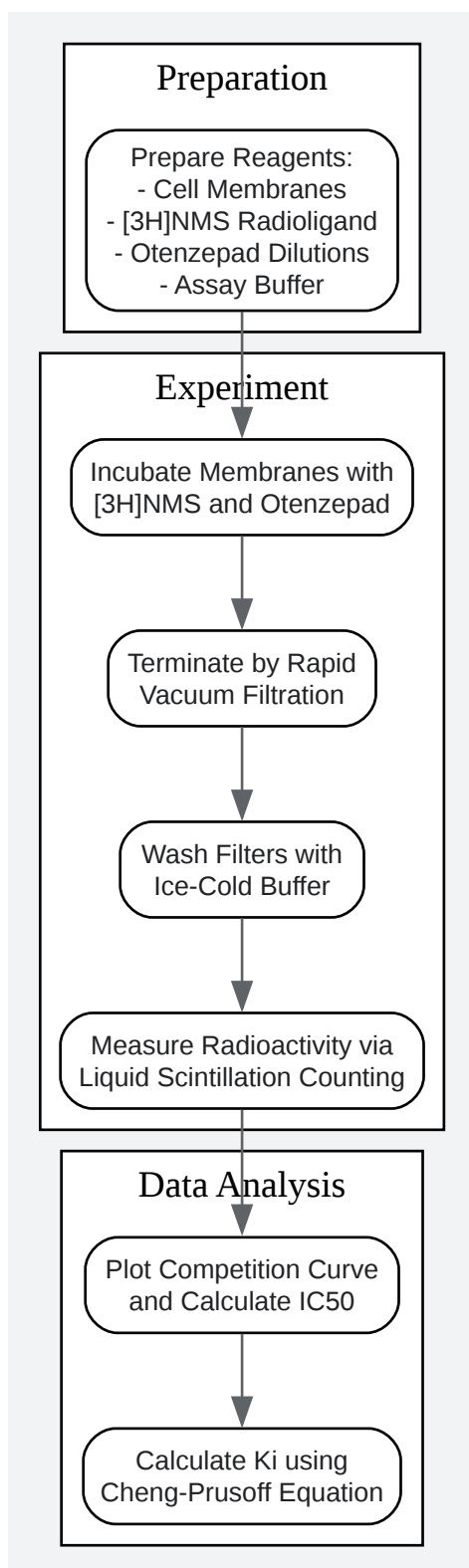
Materials:

- Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells or tissue homogenates like rat heart).[3]
- Radioligand: N-[3H]Methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist. [10]
- **Otenzepad** (unlabeled competitor).
- Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
- Non-specific binding control: Atropine (high concentration, e.g., 1 μ M).
- Scintillation cocktail and vials.

- Glass fiber filters and filtration apparatus.
- Liquid scintillation counter.

Procedure:

- Preparation: Prepare serial dilutions of **Otenzepad** in the assay buffer.
- Incubation: In microcentrifuge tubes, combine the cell membranes, a fixed concentration of [3H]NMS (typically at its K_d value), and varying concentrations of **Otenzepad**. For total binding, omit **Otenzepad**. For non-specific binding, add a high concentration of atropine.
- Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
- Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **Otenzepad** concentration.
 - Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC_{50} value.^[10]
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Workflow for a competitive radioligand binding assay.

In Vivo Memory Enhancement Studies in Rodents

This protocol is based on studies demonstrating **Otenzepad**'s effects on memory and learning.
[\[1\]](#)

Objective: To assess the effect of **Otenzepad** on memory acquisition and retention in rodent models.

Animal Model:

- Male Long-Evans rats (325-350 g) for acquisition tasks.[\[1\]](#)
- Adult male Swiss mice (25-30 g) for retention tasks.[\[1\]](#)

Materials:

- **Otenzepad**.
- Vehicle (e.g., saline).
- Behavioral apparatus (e.g., radial arm maze for win-stay task, step-through inhibitory avoidance chamber).

Procedure (Win-Stay Acquisition in Rats):

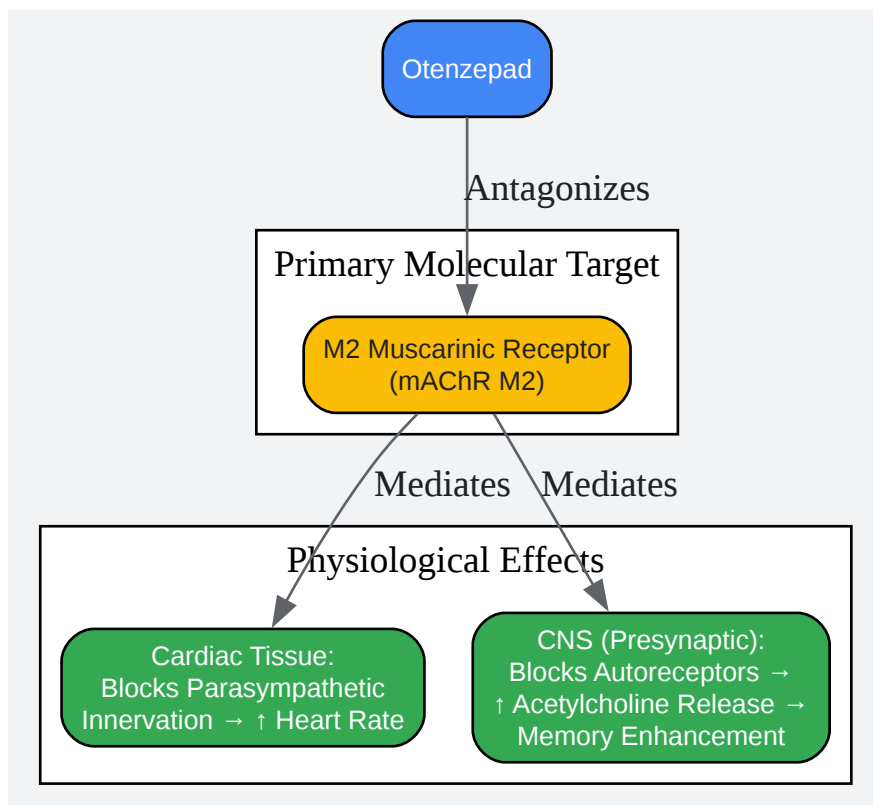
- Acclimation: Acclimate rats to the testing room and apparatus.
- Administration: Administer **Otenzepad** (0.25, 0.5, 1.0, or 2.0 mg/kg) or vehicle via subcutaneous (s.c.) injection on the dorsum of the neck.[\[1\]](#)
- Training: After a set post-injection period, begin the win-stay acquisition training in the radial arm maze.
- Data Collection: Record metrics such as the number of correct arm entries to retrieve a reward.
- Analysis: Compare the performance of **Otenzepad**-treated groups to the vehicle control group. Doses of 0.5 and 1.0 mg/kg were found to significantly improve acquisition.[\[1\]](#)

Procedure (Inhibitory Avoidance in Mice):

- **Training:** Train mice in a one-trial step-through inhibitory avoidance task.
- **Administration:** Immediately after training, administer any primary treatment (e.g., glucose or insulin). Ten minutes later, administer **Otenzepad** (0.3, 1.0, or 3.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[\[1\]](#)[\[9\]](#)
- **Retention Test:** Test the mice 24 hours later by placing them back in the apparatus and measuring the latency to perform the previously punished action (e.g., crossing to the dark compartment).
- **Analysis:** Compare the retention latencies between groups. **Otenzepad** was shown to enhance retention and reverse insulin-induced memory impairment.[\[1\]](#)[\[9\]](#)

Logical Relationships and Physiological Effects

Otenzepad's selective antagonism of M2 receptors leads to distinct physiological outcomes depending on the target tissue. Its effects on the cardiovascular and central nervous systems are of primary interest.



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Logical flow from drug to physiological effect.

Conclusion

Otenzepad is a well-characterized M2-selective muscarinic antagonist with a defined chemical structure and distinct physical properties. Its pharmacological profile, highlighted by its higher affinity for M2 over other mAChR subtypes, has made it a valuable tool for studying the role of this receptor in cardiac function and cognitive processes. The experimental protocols detailed in this guide provide a framework for the continued investigation of **Otenzepad** and other selective muscarinic receptor modulators in preclinical and research settings.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Otenzepad - Wikipedia [en.wikipedia.org]
- 4. Otenzepad - AdisInsight [adisinsight.springer.com]
- 5. Otenzepad | CAS#:102394-31-0 | Chemsrce [chemsrc.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AF-DX 116 (Otenzepad), M2 antagonist (CAS 102394-31-0) | Abcam [abcam.com]
- 9. AF-DX 116, a presynaptic muscarinic receptor antagonist, potentiates the effects of glucose and reverses the effects of insulin on memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Otenzepad shows two populations of binding sites in human gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
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